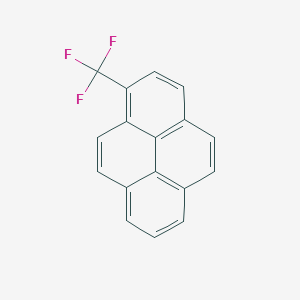

1-(Trifluoromethyl)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Visible-light photoredox catalysis has been used for the synthesis of fluorinated aromatic compounds, including TFMP . The process involves the reactions enabling a direct attachment of CF3-, CnFm-, F-, CF3O-, CF3S-, and SO2F- substituents to various aromatic compounds . A concise, two-step, one-flask procedure was designed for the synthesis of the test pyrimidine derivative .Molecular Structure Analysis

The spectral features of pyrene are sensitive to the microenvironment of the probe. It exhibits an ensemble of monomer fluorescence emission peaks that report on the polarity of the probe microenvironment . The pyrene molecule optimized at TD-DFT functionals gives the inversion of the first two lowest UV bands .Chemical Reactions Analysis

Bioorthogonal reactions can carry out controlled chemical reactions in living cells and organisms in the presence of biofunctional groups . Visible-light-driven Co-catalyzed trifluoromethylation of polycyclic aromatic hydrocarbons with CF3SO2Cl has been reported .Mecanismo De Acción

Target of Action

1-(Trifluoromethyl)pyrene (TFMP) is a fluorescent compound that belongs to the pyrene family

Biochemical Pathways

. The aerobic degradation pathway by Mycobacterium vanbaalenii PRY-1 and Mycobactetrium sp. KMS and the anaerobic one, by the facultative bacteria anaerobe Pseudomonas sp. JP1 and Klebsiella sp. LZ6 are reviewed and presented, to describe the complete and integrated degradation mechanism pathway of pyrene .

Direcciones Futuras

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . It is expected that many novel applications of TFMP will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

1-(Trifluoromethyl)pyrene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry . In biochemical systems, this compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these biomolecules often involve binding to active sites, leading to enzyme inhibition or activation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Once inside the cell, this compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without causing significant harm to the animals. At high doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect the levels of various metabolites within the cell, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in lipid-rich compartments. Additionally, this compound can bind to proteins such as albumin, facilitating its transport through the bloodstream and distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and gene expression. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .

Propiedades

IUPAC Name |

1-(trifluoromethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3/c18-17(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRQUIYPXGNJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butoxy-N-[2-(2-methylphenoxy)butyl]aniline](/img/structure/B1389562.png)

![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)